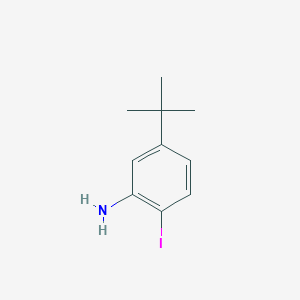
2-Iodo-5-tertbutylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-tertbutylaniline, also known as 2-Iodo-5-tertbutylaniline hydrochloride, is an organic compound that belongs to the class of anilines. This compound has various applications in scientific research, particularly in the field of medicinal chemistry, where it is used as a building block for the synthesis of different bioactive molecules.
Aplicaciones Científicas De Investigación
1. Protein Structure Determination
2-Iodo-5-tertbutylaniline, through derivatives like p-iodo-L-phenylalanine, has been used in the study of protein structures. This involves incorporating the compound into proteins, which aids in crystal structure determination using X-ray sources. The presence of the iodine atom in the compound facilitates single-wavelength anomalous dispersion experiments, improving the efficiency of structural studies of proteins (Xie et al., 2004).
2. Tumor Imaging and Characterization
Radioiodinated analogs of 2-Iodo-5-tertbutylaniline have been employed in tumor imaging. These compounds, including 3-(123)I-Iodo-L-alpha-methyltyrosine, have shown effectiveness in increasing tumor uptake and image contrast, making them valuable in the diagnosis and monitoring of tumors (Lahoutte et al., 2002).
3. Synthesis of Radiolabeled Amino Acids
The compound plays a role in synthesizing radiolabeled amino acids for oncological applications. An example is the development of radioiodinated 4-iodophenylalanine, which is utilized in targeting breast cancer cells (Vaidyanathan et al., 2011).
4. Genetic Encoding for Crystallography
It is also used in genetic encoding processes to facilitate protein crystallography. For instance, 3-iodo-L-tyrosine, a derivative, is incorporated into proteins for single-wavelength anomalous dispersion phasing in protein crystallography (Sakamoto et al., 2009).
5. Exploration of DNA Replication and Damage
Research has been conducted using halogenated derivatives like 5-iodo-2'-deoxyuridine to study DNA replication profiles and the effects of UV irradiation on DNA damage (Bianco et al., 2012).
Propiedades
IUPAC Name |
5-tert-butyl-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVOLYRVNAMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-tertbutylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)
![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)
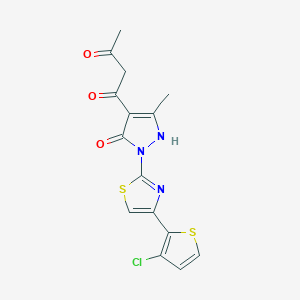
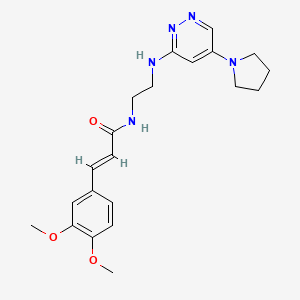
![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
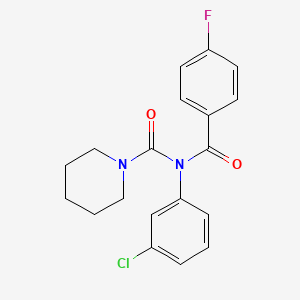

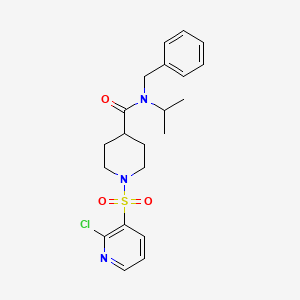
![3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3000972.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)
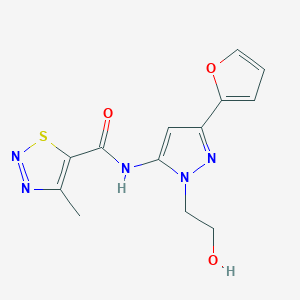
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)
